1,5-Dibromonaphthalene-2,6-diol
CAS No.: 132178-78-0
Cat. No.: VC21269151
Molecular Formula: C10H6Br2O2
Molecular Weight: 317.96 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 132178-78-0 |
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Molecular Formula | C10H6Br2O2 |
Molecular Weight | 317.96 g/mol |
IUPAC Name | 1,5-dibromonaphthalene-2,6-diol |
Standard InChI | InChI=1S/C10H6Br2O2/c11-9-5-1-3-7(13)10(12)6(5)2-4-8(9)14/h1-4,13-14H |
Standard InChI Key | COJNHIANORGBGY-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C2=C1C(=C(C=C2)O)Br)Br)O |
Canonical SMILES | C1=CC(=C(C2=C1C(=C(C=C2)O)Br)Br)O |
Introduction
1,5-Dibromonaphthalene-2,6-diol is a chemical compound with the molecular formula CHBrO and a molecular weight of 317.96 g/mol. It is also known by other names such as 2,6-Naphthalenediol, 1,5-dibromo-, and 1,5-Dibromo-2,6-naphthalenediol. The compound has a CAS number of 132178-78-0 and is used in various chemical syntheses, particularly in the production of organic materials for applications like organic solar cells (OSCs) .
Synthesis and Applications
1,5-Dibromonaphthalene-2,6-diol is used as a starting material in the synthesis of various organic compounds. For instance, it is involved in the production of monomers for π-conjugated copolymer oligomers, which have ordered structures in the solid state. These oligomers are composed of units like 2,6-dialkoxynaphthalene-1,5-diyl, 2,1,3-benzothiadiazole-4,7-diyl, and 1,4-phenylenediethynylene .
In the synthesis of non-covalently fused-ring electron acceptors (NC-FREAs) for organic solar cells, 1,5-dibromonaphthalene-2,6-diol serves as a key precursor. Compounds like NOC6F-1 and NOC6F-2 are synthesized using this compound, showing promising results in OSC applications .
Synthesis Pathway for NC-FREAs
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Alkylation: 1,5-Dibromonaphthalene-2,6-diol is alkylated with 1-bromohexane to form intermediate compounds.
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Stille Coupling: These intermediates undergo Stille coupling with other compounds to form further derivatives.
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Lithiation and Quenching: The derivatives are then lithiated and quenched to produce dianions.
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Knoevenagel Condensation: Final compounds are synthesized through Knoevenagel condensation reactions .
Research Findings
Research on 1,5-dibromonaphthalene-2,6-diol and its derivatives often focuses on their structural properties and applications in organic electronics. Studies have explored the stability and intermolecular interactions of naphthalene derivatives, including co-crystalline compounds with dioxane .
Stability and Interactions
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Density Functional Calculations: These have been used to investigate the stabilities and intermolecular interactions of naphthalene derivatives, providing insights into their potential applications .
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Co-crystalline Compounds: The formation of co-crystals with dioxane has been studied, highlighting the versatility of 1,5-dibromonaphthalene-2,6-diol in forming diverse molecular structures .
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